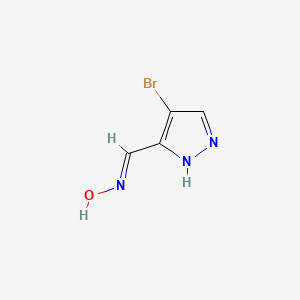
4-(Mesitylamino)-4-oxobut-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Mesitylamino)-4-oxobut-2-enoic acid is an organic compound characterized by the presence of a mesitylamino group attached to a but-2-enoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Mesitylamino)-4-oxobut-2-enoic acid typically involves the reaction of mesitylamine with a suitable precursor such as a but-2-enoic acid derivative. The reaction conditions often include the use of a catalyst and a solvent to facilitate the formation of the desired product. For example, a common method involves the condensation of mesitylamine with an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Mesitylamino)-4-oxobut-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The mesitylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
4-(Mesitylamino)-4-oxobut-2-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(Mesitylamino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. The mesitylamino group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- 4-(Anilino)-4-oxobut-2-enoic acid
- 4-(Toluidino)-4-oxobut-2-enoic acid
- 4-(Xylylamino)-4-oxobut-2-enoic acid
Comparison: 4-(Mesitylamino)-4-oxobut-2-enoic acid is unique due to the presence of the mesitylamino group, which imparts distinct steric and electronic properties. This makes it different from similar compounds like 4-(Anilino)-4-oxobut-2-enoic acid, which has an anilino group instead. The mesitylamino group can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications.
Eigenschaften
IUPAC Name |
(E)-4-oxo-4-(2,4,6-trimethylanilino)but-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-8-6-9(2)13(10(3)7-8)14-11(15)4-5-12(16)17/h4-7H,1-3H3,(H,14,15)(H,16,17)/b5-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBBIQNPOBBNDV-SNAWJCMRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C=CC(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)/C=C/C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![E-Ethyl 2-[2-(t-butoxycarbonyl)hydrazono]acetate](/img/structure/B1143218.png)
![L-Alanine, 3-[1,1-biphenyl]-4-yl-N-[N-[1-(methoxycarbonyl)-4-oxo-4-(phenylamino)butyl]-L-leucyl]-, m](/img/new.no-structure.jpg)



![4-[(Z)-2-Chloroethenyl]pyridine](/img/structure/B1143232.png)

![(3-methyl-3-azabicyclo[3.3.1]nonan-9-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate;hydrochloride](/img/structure/B1143239.png)

